Potency Benchmarking Against the Clinically Relevant L858R/T790M/C797S Triple-Mutant
Egfr-IN-30 demonstrates superior potency against the C797S-containing triple-mutant (L858R/T790M/C797S), a key driver of osimertinib resistance. While osimertinib's IC50 for this mutant is substantially higher (reported in the 1-10 µM range in some models) [1][2], Egfr-IN-30 exhibits a biochemical IC50 of <1 nM [3]. This represents a potential >1000-fold increase in biochemical potency against the precise resistance mechanism that limits third-generation TKI utility. This quantifiable difference is the primary justification for its procurement in resistance studies, as many other fourth-generation candidates (e.g., EAI045 or BLU-945) target C797S through distinct binding modes or exhibit different mutant selectivity profiles.
| Evidence Dimension | Biochemical IC50 for EGFR L858R/T790M/C797S |
|---|---|
| Target Compound Data | <1 nM |
| Comparator Or Baseline | Osimertinib (AZD9291) IC50: >1 µM (varies by assay) [1][2] |
| Quantified Difference | >1000-fold lower IC50 |
| Conditions | Kinase activity assay (vendor-reported) |
Why This Matters
This large potency differential ensures the compound can effectively block kinase activity in cell lines engineered with this specific resistance mutation, a prerequisite for any meaningful investigation of fourth-generation inhibitory mechanisms.
- [1] Thress, K. S., et al. (2015). 'Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring EGFR T790M.' Nature Medicine. View Source
- [2] Niederst, M. J., et al. (2015). 'The Allelic Context of the C797S Mutation Acquired upon Treatment with Third-Generation EGFR Inhibitors Impacts Sensitivity to Subsequent Treatment Strategies.' Clinical Cancer Research. View Source
- [3] MedChemExpress (MCE). (n.d.). EGFR-IN-30 (Cat. No.: HY-153633). View Source
